(4-Methoxy-1-methylpiperidin-4-yl)methanol;hydrochloride
Description
(4-Methoxy-1-methylpiperidin-4-yl)methanol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Properties
IUPAC Name |
(4-methoxy-1-methylpiperidin-4-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-9-5-3-8(7-10,11-2)4-6-9;/h10H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUJOPRNQVJWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CO)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-1-methylpiperidin-4-yl)methanol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of Functional Groups: The methoxy and methyl groups are introduced through substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring and control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups such as hydroxyl, carbonyl, and alkyl groups .
Scientific Research Applications
(4-Methoxy-1-methylpiperidin-4-yl)methanol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Methoxy-1-methylpiperidin-4-yl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxymethyl-4-methylpiperidine): Similar structure but lacks the methoxy group.
(4-Methylpiperidine): Similar structure but lacks both the methoxy and hydroxymethyl groups.
Uniqueness
(4-Methoxy-1-methylpiperidin-4-yl)methanol;hydrochloride is unique due to the presence of both methoxy and hydroxymethyl groups, which confer specific chemical and biological properties.
Biological Activity
(4-Methoxy-1-methylpiperidin-4-yl)methanol;hydrochloride is a synthetic compound belonging to the piperidine class, recognized for its potential biological activities. This compound is of interest in medicinal chemistry due to its structural features, which include a methoxy group and a hydroxymethyl moiety, both of which may influence its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H17ClN2O2
- CAS Number : 2470441-02-0
The compound's structure is characterized by a six-membered piperidine ring, which is a common motif in various bioactive molecules. The presence of the methoxy group may enhance lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate various signaling pathways, contributing to its potential therapeutic effects.
Potential Biological Effects:
- Antimicrobial Activity : Studies suggest that compounds with similar piperidine structures exhibit antimicrobial properties, indicating that this compound may have similar effects.
- Anticancer Properties : Research indicates that derivatives of piperidine can inhibit the growth of cancer cells. The compound's unique functional groups may enhance its efficacy against various cancer types .
In Vitro Studies
In vitro evaluations have demonstrated the compound's ability to affect cellular pathways related to cancer proliferation and microbial resistance. For instance, studies have shown that piperidine derivatives can inhibit cell division in specific cancer lines, such as breast and liver cancer cells .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized in published literature. However, similar compounds indicate that factors such as lipophilicity and molecular weight significantly influence absorption and bioavailability.
| Parameter | Value |
|---|---|
| Lipophilicity | Moderate |
| Solubility | Soluble in organic solvents |
| Bioavailability | To be determined |
Case Study 1: Anticancer Activity
A study focused on the synthesis and biological evaluation of piperidine derivatives highlighted the anticancer potential of similar compounds. The results indicated significant inhibition of tumor growth in vitro, particularly against breast cancer cell lines. This suggests that this compound could be further investigated for its anticancer properties .
Case Study 2: Antimicrobial Properties
Another research effort examined various piperidine derivatives for their antimicrobial efficacy. The findings showed that certain structural modifications enhanced activity against Gram-positive and Gram-negative bacteria. This reinforces the hypothesis that this compound may possess similar antimicrobial activities .
Q & A
Q. What are the standard synthetic routes for (4-Methoxy-1-methylpiperidin-4-yl)methanol hydrochloride, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or oxidation-reduction reactions. For analogs like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride, a common approach is reacting a piperidine precursor (e.g., 1-methylpiperidin-4-ol) with methoxy-containing reagents under basic conditions (e.g., triethylamine in dichloromethane) . Purification via recrystallization or chromatography (silica gel, methanol/dichloromethane eluent) is critical to isolate the hydrochloride salt . Optimizing stoichiometry (1:1.2 molar ratio of precursor to methoxy reagent) and reaction time (12–24 hr at room temperature) improves yield (typically 60–75%) .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC : C18 column, mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30), retention time ~8–10 min .
- FTIR : Peaks at 3400–3200 cm⁻¹ (O-H stretch), 2850 cm⁻¹ (C-H methoxy), and 1600 cm⁻¹ (C-N piperidine) confirm functional groups .
- TLC : Silica gel plates with ethyl acetate/methanol (9:1); Rf ~0.5 .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (D₂O) shows methoxy singlet at δ 3.3 ppm, piperidine protons at δ 2.5–3.0 ppm, and methyl group at δ 1.2 ppm. ¹³C NMR confirms quaternary carbons (e.g., piperidine C4 at δ 70 ppm) .
- Mass Spectrometry : ESI-MS in positive mode expected at m/z 190.1 [M+H]⁺ for the free base; HCl adducts observed in TOF-MS .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with target receptors (e.g., GPCRs) using software like GROMACS. Parameterize the compound with GAFF force fields and solvate in TIP3P water .
- Docking Studies (AutoDock Vina) : Assess binding affinity to enzymes (e.g., cytochrome P450) by docking the protonated form into active sites. Focus on hydrogen bonding with methoxy and piperidine groups .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Methodological Answer :
- Phase Solubility Analysis : Use the Higuchi-Connors method to quantify solubility in buffers (pH 1–7.4) and organic solvents (methanol, DMSO). For example, solubility in water is ~5 mg/mL at pH 3 but drops to <1 mg/mL at pH 7 .
- Hansen Solubility Parameters : Calculate HSPs (δD=18.1, δP=5.3, δH=10.2) to predict miscibility with excipients like PEG-400 .
Q. How can researchers mitigate degradation during long-term storage?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC; common degradants include demethylated analogs (retention time shifts) .
- Lyophilization : Freeze-dry the hydrochloride salt with cryoprotectants (trehalose, 5% w/v) to stabilize against hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
